Product packaging for Bromochloromethane-d2(Cat. No.:CAS No. 3149-74-4)

Bromochloromethane-d2

Cat. No.: B121628
CAS No.: 3149-74-4
M. Wt: 131.39 g/mol
InChI Key: JPOXNPPZZKNXOV-DICFDUPASA-N
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Description

Contextual Significance of Deuterated Halomethanes in Contemporary Chemistry

Deuterated compounds, in which hydrogen atoms are replaced by deuterium (B1214612), are of significant importance in modern science. clearsynth.com This isotopic substitution is a cornerstone of research in fields ranging from organic chemistry and biochemistry to materials science. clearsynth.comnih.gov The primary utility of deuteration lies in the "kinetic isotope effect" (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference causes C-D bonds to react more slowly, allowing researchers to elucidate complex reaction mechanisms by observing how the reaction rate changes upon isotopic substitution. clearsynth.com

Deuterated halomethanes, a class of compounds that includes Bromochloromethane-d2, are particularly significant for several reasons:

Mechanistic Studies : They serve as probes to understand the pathways of chemical reactions, including atmospheric decomposition and radical reactions. clearsynth.comucl.ac.uk

NMR Spectroscopy : Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy. labinsights.nl They are used to dissolve samples without producing a large solvent signal in proton NMR spectra, which would otherwise obscure the signals from the analyte molecule. labinsights.nl

Synthetic Building Blocks : They are used as intermediates in the synthesis of more complex isotopically labeled molecules for a wide array of research applications. clearsynth.comisotope.com

Vibrational Spectroscopy : The change in mass upon deuteration causes a predictable shift in the vibrational frequencies of molecular bonds. This is invaluable in assigning spectral features in infrared (IR) and Raman spectroscopy, helping to determine molecular structure and force fields. nist.gov

The subtle yet predictable changes in physical and chemical properties make deuterated halomethanes indispensable tools for gaining deeper insights into molecular structure, dynamics, and reactivity. clearsynth.com

Historical Development and Evolution of this compound Research

Research into this compound is an extension of the broader scientific interest in halogenated and deuterated compounds. The parent compound, bromochloromethane (B122714) (also known as Halon 1011), was developed in the mid-1940s for use in fire extinguishers. wikipedia.org While the initial focus on halomethanes was on their practical applications and environmental impact, academic interest grew in their fundamental chemical and physical properties. solubilityofthings.comjerome-chappellaz.com

The evolution of sophisticated analytical techniques, particularly NMR spectroscopy and mass spectrometry, spurred the synthesis and study of deuterated compounds. By the early 1970s, deuterated molecules were being systematically synthesized and their spectroscopic properties cataloged. cdnsciencepub.com A comprehensive 1972 compilation of molecular vibrational frequencies by the National Bureau of Standards included detailed data for this compound (CD2BrCl), indicating that it was a subject of spectroscopic investigation by that time. nist.gov

Early research focused on fundamental vibrational analysis to understand its molecular structure and bonding. nist.gov In recent decades, the advent of advanced laser-based techniques has shifted the research focus towards more dynamic aspects. Modern studies now explore complex processes such as photodissociation dynamics and the intricate details of its ionization and fragmentation pathways, providing a much deeper understanding of its behavior at the molecular level. researchgate.netresearchgate.net

Overview of Key Academic Research Trajectories for this compound

Current academic research on this compound primarily follows several key trajectories, leveraging its unique isotopic properties to probe fundamental aspects of chemical physics.

Spectroscopy and Molecular Energetics: A significant area of research involves the use of high-resolution spectroscopic techniques to study the electronic and vibrational structure of this compound. For instance, pulsed field ionization-photoelectron (PFI-PE) spectroscopy has been employed to measure its vibrational structure with high precision. researchgate.netsigmaaldrich.com These studies, often supported by ab initio quantum chemical calculations, allow for the accurate assignment of vibrational modes and the determination of precise ionization energies. researchgate.net Such fundamental data is crucial for calculating other important chemical properties, like bond dissociation energies. A 2007 study combined vacuum ultraviolet laser and synchrotron radiation to determine the 0 K bond dissociation energy (D₀) for the CH₂Cl-Br bond to be 2.76 ± 0.01 eV. researchgate.net

Photodissociation Dynamics: Understanding how molecules break apart under the influence of light is a central theme in chemical dynamics. Bromochloromethane and its deuterated analogue are model systems for studying the photodissociation of polyatomic molecules containing multiple halogen atoms. researchgate.netresearchgate.net Research in this area uses techniques like slice imaging to analyze the speed and angular distribution of the fragments produced upon laser-induced dissociation. researchgate.net These experiments provide deep insights into the nature of the excited electronic states involved and the timescale of the dissociation process.

Reaction Dynamics and Matrix Isolation Studies: this compound is also used in studies of reaction dynamics. Matrix isolation is a technique where molecules are trapped in an inert, solid matrix (like argon) at very low temperatures, allowing for the study of highly reactive species. ucl.ac.uk Studies have examined the products formed from the reaction of bromochloromethane with ozone after photolysis, identifying species such as formyl chloride complexes. ucl.ac.uk The isotopic shifts observed in the vibrational spectra of the deuterated products help confirm their identities and provide information about the reaction mechanism. ucl.ac.uk

Use as a Synthetic and Analytical Standard: Beyond fundamental research, this compound serves practical purposes in the laboratory. It is used as a starting material for the synthesis of other deuterated compounds. isotope.com It also finds application as an internal standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs), where its distinct mass allows it to be easily distinguished from non-deuterated analytes. copernicus.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Chemical Formula CD₂BrCl nih.govisotope.com
Molecular Weight 131.39 g/mol nih.gov
CAS Number 3149-74-4 nih.gov

| IUPAC Name | bromo-chloro-dideuteriomethane | nih.gov |

Table 2: Fundamental Vibrational Frequencies of this compound (CD₂BrCl)

This table presents the fundamental vibrational frequencies for this compound as observed in the gas phase. The assignments correspond to the symmetry species of the C₂ᵥ point group.

Sym. SpeciesNo.Vibrational AssignmentFrequency (cm⁻¹)
a₁ν₁CD₂ symmetric stretch2248
ν₂CD₂ scissors1045
ν₃C-Cl stretch725
ν₄C-Br stretch556
a₂ν₅CD₂ twist913
b₁ν₆CD₂ antisymmetric stretch2348
ν₇CD₂ rock667
b₂ν₈CD₂ wag895
Data sourced from the NSRDS-NBS 39 compilation (1972). nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2BrCl B121628 Bromochloromethane-d2 CAS No. 3149-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo-chloro-dideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOXNPPZZKNXOV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-74-4
Record name Methane-d2, bromochloro-
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Record name 3149-74-4
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Synthesis and Isotopic Labeling Methodologies for Bromochloromethane D2

Deuterium (B1214612) Incorporation Strategies

The incorporation of deuterium in place of hydrogen atoms in a molecule can be achieved through several strategic approaches. pharmiweb.com The selection of a particular method depends on factors such as the stability of the starting material, the desired level of deuteration, and the cost-effectiveness of the deuterium source. nih.gov

Hydrogen-Deuterium Exchange Mechanisms and Synthetic Pathways

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated using acid, base, or metal catalysts. nih.govwikipedia.org

For the synthesis of bromochloromethane-d2, a plausible pathway involves the direct H-D exchange of a suitable starting material, such as dichloromethane (B109758) (CH2Cl2). Base-catalyzed exchange represents a viable mechanism. In this process, a strong base abstracts a proton from the dichloromethane molecule, forming a carbanion. This carbanion then reacts with a deuterium source, typically deuterium oxide (D2O), to incorporate a deuterium atom. Repetition of this process leads to the formation of deuterated dichloromethane (CD2Cl2). google.comgoogle.com A phase-transfer catalyst can be employed to facilitate the reaction between the organic methylene (B1212753) chloride phase and the aqueous phase containing the deuteroxide ions. google.comgoogle.com

Once the deuterated dichloromethane (CD2Cl2) is synthesized, it can be converted to this compound. Commercial synthesis of non-deuterated bromochloromethane (B122714) is often achieved by reacting dichloromethane with hydrogen bromide in the presence of a catalyst like aluminum trichloride. chemicalbook.comgoogle.com Applying this established industrial method to the deuterated precursor provides a direct route to the final product.

Reaction Scheme:

CH2Cl2 + NaOD (in D2O) --(Phase-Transfer Catalyst)--> CD2Cl2

CD2Cl2 + HBr --(AlCl3 catalyst)--> CD2BrCl + HCl

The efficiency of the initial H-D exchange is highly dependent on reaction conditions such as the strength of the base, temperature, and reaction time. acs.org

Chemical Synthesis utilizing Deuterium-Enriched Building Blocks

An alternative and often more direct strategy for synthesizing this compound involves the use of starting materials that are already enriched with deuterium. nih.gov This approach can offer greater control over the position and level of isotopic incorporation.

A primary building block for this synthesis is deuterated dichloromethane (CD2Cl2). wikipedia.org This compound can be prepared via methods such as the phase-transfer catalysis H-D exchange described previously. google.comgoogle.com Once obtained with high isotopic purity, CD2Cl2 can be subjected to a halogen exchange reaction. A common industrial method for producing bromochloromethane involves the reaction of dichloromethane with hydrogen bromide. google.comwipo.int By substituting the standard starting material with its deuterated isotopologue, the synthesis directly yields this compound.

Another potential route could start from deuterated chloroform (B151607) (CDCl3). An aluminum-catalyzed reaction between deuterated chloroform and bromoethane (B45996) has been used to synthesize deuterated bromodichloromethane (B127517), with deuterated chlorodibromomethane (B127499) also being formed. unc.edu By carefully controlling the stoichiometry and reaction conditions, it is conceivable to adapt such a halogen exchange methodology to produce this compound from an appropriate deuterated C1 precursor.

StrategyDeuterated PrecursorKey Reaction StepAdvantages
H-D Exchange then HalogenationDichloromethane (CH2Cl2)Base-catalyzed H-D exchange with D2O to form CD2Cl2, followed by reaction with HBr. google.comgoogle.comUtilizes readily available, non-deuterated starting materials.
Halogenation of Deuterated Building BlockDeuterated Dichloromethane (CD2Cl2)Direct reaction of CD2Cl2 with HBr using an AlCl3 catalyst. chemicalbook.comgoogle.comOffers a more direct and potentially higher-yield conversion to the final product.

Regioselective Deuteration Techniques for this compound

Regioselectivity refers to the control of deuterium incorporation at a specific position within a molecule. researchgate.netnih.gov For a simple molecule like bromochloromethane, which has only one carbon atom, regioselectivity is concerned with ensuring that deuterium is incorporated at the methylene (-CH2-) position and not elsewhere, and achieving a high degree of dideuteration (d2) rather than monodeuteration (d1).

Techniques to ensure complete deuteration at the target carbon center rely on optimizing the reaction conditions of the H-D exchange process. This includes:

Catalyst Choice : The selection of an appropriate catalyst, whether a transition metal or a strong base, can significantly influence the efficiency of the exchange. researchgate.netmdpi.com

Reaction Time and Temperature : Allowing the H-D exchange reaction to proceed for a sufficient duration under optimal temperatures is critical to drive the equilibrium towards the fully deuterated product (CD2Cl2). google.com

Deuterium Source Concentration : Using a large excess of the deuterium source, such as D2O, ensures that the forward reaction (deuteration) is favored over the reverse reaction (protonation). wikipedia.org

For more complex molecules, specific directing groups or specialized catalysts are used to introduce deuterium at precise locations, such as ortho or para positions on an aromatic ring. acs.org While not directly applicable to the single carbon of bromochloromethane, these principles underscore the importance of chemical environment in directing deuteration. In this case, the goal is exhaustive, rather than selective, deuteration of the single carbon atom.

Assessment of Isotopic Purity and Enrichment

Determining the isotopic purity and the degree of deuterium enrichment is a critical step following the synthesis of this compound. rsc.orgrsc.org The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for quantifying isotopic enrichment. nih.govresearchgate.net The mass difference between hydrogen (¹H) and deuterium (²H) results in a distinct mass shift in the molecular ion peak. By analyzing the relative intensities of the ion peaks corresponding to the different isotopologues (CH2BrCl, CHDBrCl, and CD2BrCl), the percentage of deuterium incorporation can be accurately calculated. nih.gov The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), must be accounted for in the analysis of the mass spectrum.

IsotopologueFormulaMonoisotopic Mass (Da) of [M]+ ion
BromochloromethaneCH2⁷⁹Br³⁵Cl127.91
Bromochloromethane-d1CHD⁷⁹Br³⁵Cl128.92
This compoundCD2⁷⁹Br³⁵Cl129.92

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another essential technique for assessing deuteration. rsc.orgrug.nl

¹H NMR (Proton NMR): In a highly enriched sample of this compound, the signal corresponding to the methylene protons (typically a singlet in the non-deuterated compound) will be significantly diminished or entirely absent. The degree of its disappearance provides a quantitative measure of deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. wikipedia.org A deuterated compound will exhibit a strong signal in the ²H NMR spectrum at a chemical shift very similar to the corresponding proton signal in the ¹H NMR spectrum. sigmaaldrich.com This confirms the presence and chemical environment of the incorporated deuterium.

Together, MS and NMR provide a comprehensive evaluation of the isotopic enrichment and confirm the structural integrity of the synthesized this compound. rsc.orgrsc.org

Scalability and Efficiency Considerations in this compound Synthesis

Scaling up the synthesis of any isotopically labeled compound from a laboratory to an industrial scale introduces several practical and economic challenges. The efficiency of the process is paramount, focusing on maximizing yield while minimizing costs and environmental impact.

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Deuterium Source : Deuterium oxide (D2O) is the most common and relatively inexpensive deuterium source. rsc.org Syntheses that rely on D2O, such as the direct H-D exchange of dichloromethane, may be more economically viable on a large scale. google.com In contrast, pre-deuterated building blocks, like CD2Cl2, are typically more expensive, and their use in large-scale synthesis would significantly increase production costs. wikipedia.org

Catalyst Efficiency and Recovery : For catalyzed reactions, such as the phase-transfer catalysis for H-D exchange or the aluminum trichloride-catalyzed bromination, the efficiency, cost, and reusability of the catalyst are important factors. google.comgoogle.com

Purification and Separation : The final product must be purified to remove unreacted starting materials, byproducts, and partially deuterated isotopologues. Fractional distillation is a common method for purifying volatile compounds like bromochloromethane. unc.edu The efficiency of this separation is crucial for achieving high isotopic purity in the final product.

Energy Consumption and Waste Management : Industrial-scale synthesis requires careful management of energy inputs (e.g., for heating or cooling during the reaction) and the disposal of chemical waste. google.com An efficient process minimizes both, contributing to a more sustainable and cost-effective operation.

ConsiderationH-D Exchange StrategyDeuterated Building Block Strategy
Deuterium Source CostLower (uses D2O). google.comHigher (uses pre-made CD2Cl2). wikipedia.org
Process StepsMore steps (exchange + halogenation).Fewer steps (direct halogenation).
Potential YieldMay be lower due to equilibrium in exchange step.Potentially higher in the final conversion step.
Purification ChallengeMay require separation of multiple isotopologues.Simpler if starting material is isotopically pure.

Advanced Spectroscopic Characterization of Bromochloromethane D2

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For Bromochloromethane-d2, a non-linear five-atom molecule, the number of fundamental vibrational modes is calculated to be nine (3N-6, where N=5). libretexts.org The replacement of hydrogen with heavier deuterium (B1214612) isotopes significantly alters the vibrational frequencies, primarily due to the change in reduced mass, providing a unique spectral signature for the C-D bonds. libretexts.orgcsbsju.edu

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation corresponding to a molecule's vibrational transitions. libretexts.org In this compound, the most significant feature distinguishing its IR spectrum from that of its non-deuterated counterpart is the presence of carbon-deuterium (C-D) bond vibrations.

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Since deuterium has approximately twice the mass of hydrogen, the C-D stretching vibrations are expected to appear at significantly lower frequencies than C-H stretches. A typical C-H stretching frequency is observed around 3000 cm⁻¹. csbsju.edu Consequently, the C-D stretching frequency can be estimated to occur at approximately 3000 / √2, or around 2121 cm⁻¹. libretexts.orgcsbsju.edu Studies on other deuterated chloroform (B151607) complexes have identified C-D stretching absorptions in the region of 2252 cm⁻¹. nih.gov

The nine fundamental vibrational modes for CD₂BrCl are expected to include symmetric and asymmetric C-D stretching, scissoring, wagging, twisting, and rocking modes of the CD₂ group, as well as C-Br and C-Cl stretching vibrations. libretexts.org Each of these modes provides information about the molecule's geometry and the forces governing its interatomic bonds.

Table 1: Predicted Fundamental IR Vibrational Modes for this compound

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
Asymmetric C-D Stretch ~2200 - 2300 Asymmetric stretching of the two C-D bonds.
Symmetric C-D Stretch ~2100 - 2200 Symmetric stretching of the two C-D bonds.
CD₂ Scissoring ~1000 - 1100 Bending vibration involving the closing and opening of the D-C-D angle.
CD₂ Wagging ~800 - 900 Out-of-plane bending where the CD₂ group moves back and forth.
C-Cl Stretch ~700 - 800 Stretching of the carbon-chlorine bond.
CD₂ Twisting ~600 - 700 Out-of-plane bending involving twisting of the CD₂ group around the C-C axis.
C-Br Stretch ~550 - 650 Stretching of the carbon-bromine bond.
CD₂ Rocking ~500 - 600 In-plane bending where the CD₂ group rocks side-to-side.

Note: The frequencies listed are estimates based on established principles of isotopic substitution and data from related halomethanes. Actual experimental values may vary.

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations, conformational states, and electronic properties. nih.govrsc.org While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule during a vibration. libretexts.org For a molecule like this compound, which belongs to the Cₛ point group, all nine fundamental vibrations are, in principle, both Raman and IR active.

Raman studies are particularly effective for observing symmetric vibrations and vibrations involving less polar bonds, which may be weak in the IR spectrum. The symmetric C-D stretch in this compound, for instance, would be expected to produce a distinct and strong Raman signal. Analysis of the positions, intensities, and polarization of Raman bands can yield detailed information about the molecule's conformational equilibrium and the distribution of electron density within its bonds. rsc.org While specific Raman studies on this compound are not widely documented, the principles of the technique suggest its utility in confirming the vibrational assignments made from IR data and providing further insight into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable tool for determining the structure of molecules in solution. The introduction of deuterium into Bromochloromethane (B122714) provides unique opportunities for specialized NMR experiments that leverage the distinct properties of the deuterium nucleus.

Deuterium (²H) has a nuclear spin (I) of 1, making it an NMR-active nucleus. wikipedia.org ²H NMR spectroscopy is a direct method to confirm the presence and position of isotopic labeling in a molecule. For a compound like this compound, which is specifically synthesized with deuterium enrichment, the ²H NMR spectrum provides definitive proof of successful deuteration. wikipedia.org

The spectrum is expected to exhibit a single resonance, as both deuterium atoms are chemically equivalent, attached to the same carbon atom. The chemical shift in ²H NMR is nearly identical to that of the corresponding proton in the non-deuterated analogue, though the resolution is often lower. wikipedia.org This technique is primarily used to verify the isotopic purity and confirm that the deuterium atoms reside at the intended molecular position.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The substitution of hydrogen with deuterium has two primary, well-documented effects on the ¹³C NMR spectrum: a splitting of the carbon signal due to spin-spin coupling and an upfield shift in the resonance frequency, known as a deuterium-induced isotope shift. rsc.orgmdpi.comrsc.org

Spin-Spin Coupling: The deuterium nucleus has a spin of I=1. In the ¹³C NMR spectrum of CD₂BrCl, the carbon signal will couple to the two attached deuterium nuclei. According to the multiplicity rule (2nI+1, where n=2 and I=1), the signal is expected to be split into a quintet (a multiplet with five peaks) with a characteristic intensity ratio of 1:2:3:2:1. huji.ac.il The magnitude of this one-bond carbon-deuterium coupling constant (¹J(¹³C-²H)) is related to the corresponding proton coupling constant (¹J(¹³C-¹H)) by the ratio of the gyromagnetic ratios of the two nuclei (γD/γH ≈ 0.1535). rsc.org Given a typical ¹J(¹³C-¹H) of ~150-180 Hz in halomethanes, the expected ¹J(¹³C-²H) would be in the range of 23-28 Hz.

Deuterium-Induced Isotope Shift (DIS): The replacement of hydrogen with deuterium typically causes the resonance of the directly attached carbon atom to shift to a higher field (a smaller ppm value). rsc.orgnih.gov This upfield shift, denoted as ¹ΔC(D), is attributed to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which results in a slightly shorter average bond length and increased shielding of the carbon nucleus. The magnitude of this shift is typically around 0.2-0.5 ppm per deuterium atom.

Table 2: Expected ¹³C NMR Parameters for this compound

Parameter Expected Observation Underlying Principle
Multiplicity Quintet (1:2:3:2:1) Spin-spin coupling to two deuterium nuclei (I=1). huji.ac.il
Coupling Constant (¹J(¹³C-²H)) ~23 - 28 Hz Coupling is proportional to the gyromagnetic ratio of ²H. rsc.org

Beyond ¹H, ²H, and ¹³C, other nuclei in this compound are NMR-active, including the halogen isotopes ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. All four of these isotopes are quadrupolar nuclei (I > 1/2), which presents specific challenges and opportunities for NMR analysis.

Due to their non-spherical nuclear charge distribution, quadrupolar nuclei interact with local electric field gradients, leading to very rapid nuclear relaxation. This typically results in extremely broad resonance signals in NMR spectra, often spanning thousands of Hertz. While this broadening makes high-resolution analysis difficult, the chemical shift and linewidth of these signals are exquisitely sensitive to the symmetry and electronic environment at the nucleus. Therefore, ³⁵Cl or ⁷⁹Br NMR could potentially provide direct information about the electronic structure around the carbon-halogen bonds, although such experiments are less common for routine structural characterization due to their specialized nature and the challenge of interpreting the broad signals.

Operando NMR Spectroscopy for Reaction Monitoring

Operando Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time under actual processing conditions. scispace.comru.nl This method provides detailed molecular-level insights into reaction kinetics, mechanisms, and the formation of transient intermediates by acquiring NMR spectra simultaneously as the reaction proceeds. ru.nlsemanticscholar.org For reactions involving this compound, an operando NMR setup would allow for the direct observation of the consumption of the deuterated reactant and the formation of products.

The application of in-situ NMR is particularly valuable for studying heterogeneous solid-liquid reactions, where efficient mixing within the confines of an NMR spectrometer is a challenge. ed.ac.uk By tracking the changes in the chemical shifts and signal intensities of the deuterium (²H) or carbon-13 (¹³C) nuclei in this compound, researchers can quantify the rate of reaction and identify any intermediate species that may form. nih.gov For instance, in a substitution reaction where the bromine or chlorine atom is replaced, the change in the electronic environment of the deuterated carbon atom would result in a predictable shift in the ¹³C NMR spectrum.

Time-resolved kinetic NMR experiments, which can combine rapid mixing techniques with continuous flow, can provide high-quality kinetic data for off-equilibrium chemical reactions. nih.gov This approach would be highly beneficial for studying fast reactions involving this compound. The evolution of NMR peak volumes over time provides a clear picture of the reaction mechanism. semanticscholar.org

A hypothetical reaction monitoring setup could involve a specialized NMR flow tube that allows the reaction mixture containing this compound to pass through the spectrometer's detection coil. semanticscholar.org This enables continuous analysis of the reaction progress without disturbing the system. spectroscopyonline.com

Table 1: Hypothetical Operando NMR Monitoring of a Reaction with this compound This table illustrates the expected changes in NMR signals during a hypothetical substitution reaction where this compound (CD₂BrCl) reacts with a nucleophile (Nu⁻) to form CD₂NuCl and Br⁻.

Time (minutes)Relative Intensity of CD ₂BrCl (Reactant)Relative Intensity of CD ₂NuCl (Product)Key Observation
0100%0%Initial state before reaction starts.
1075%25%Appearance of product signal, decrease in reactant signal.
3030%70%Reaction proceeding, product concentration increasing.
605%95%Reaction nearing completion.
120<1%>99%Reaction complete, reactant signal is negligible.

Mass Spectrometric Characterization

Mass spectrometry is an essential analytical technique for the characterization of isotopically labeled compounds like this compound, providing precise information on molecular weight, isotopic composition, and purity.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact molecular masses of compounds, making it ideal for confirming the elemental and isotopic composition of a sample. measurlabs.com For deuterated compounds, HRMS can distinguish between molecules with different numbers of deuterium atoms (H/D isotopologs) based on their precise mass differences. nih.gov This capability is crucial for determining the isotopic purity of this compound.

The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio with high precision. measurlabs.com By comparing the measured mass of the synthesized this compound with its theoretical exact mass, its successful synthesis can be confirmed. Furthermore, HRMS can quantify the isotopic enrichment by analyzing the relative abundances of the desired deuterated compound versus any residual, partially deuterated or non-deuterated (d₀) species. nih.govrsc.org This analytical method is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Table 2: HRMS Data for Isotopic Purity Assessment of this compound This table shows the theoretical exact masses of different isotopologues of Bromochloromethane and how HRMS can be used to determine isotopic purity.

IsotopologueMolecular FormulaTheoretical Exact Mass (Da)Measured Mass (Da) (Hypothetical)Relative Abundance (Hypothetical)
Bromochloromethane (d₀)CH₂⁷⁹Br³⁵Cl127.9135127.91330.5%
Bromochloromethane-d1CHD⁷⁹Br³⁵Cl128.9198128.91961.5%
This compoundCD₂⁷⁹Br³⁵Cl129.9261129.926198.0%

Isotope-Ratio Mass Spectrometry (IRMS) in this compound Systems

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. thermofisher.comcaltech.edu Unlike HRMS which determines the exact mass of an entire molecule, IRMS focuses on the ratio of stable isotopes of specific elements, such as the ratio of deuterium (²H) to hydrogen (¹H). researchgate.net This makes IRMS a powerful tool for determining the origin, and tracing the environmental or metabolic pathways of substances. caltech.edue3s-conferences.org

In the context of this compound, IRMS would be used to accurately quantify the enrichment of deuterium. The sample is typically converted into a simple gas (like H₂) before being introduced into the mass spectrometer. thermofisher.cn The instrument then measures the ion beams corresponding to the different isotopic forms of the gas. forensic-isotopes.org For this compound, this would involve measuring the ratio of ions containing deuterium versus those containing hydrogen.

The results from IRMS are expressed in delta (δ) notation in parts per thousand (‰) relative to a standard. thermofisher.cn This high-precision measurement is critical in fields like environmental science to track the fate of labeled compounds or in forensic science to link samples to a specific origin. researchgate.netspectroscopyonline.comwvu.edu For instance, a new methodology for determining bromine stable isotopes using continuous-flow IRMS (CF-IRMS) has been developed, which could potentially be adapted for compounds like this compound. nih.gov

X-ray and Electron Microscopy Techniques

While typically used for solid materials, X-ray and electron-based techniques can provide valuable information in studies where this compound interacts with surfaces or is involved in the formation of new materials.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the outermost 1 to 10 nanometers of a material's surface. carleton.eduthermofisher.com The technique involves irradiating a surface with X-rays, which causes the emission of core-level electrons. spectroscopyeurope.com The kinetic energy of these emitted photoelectrons is characteristic of the element from which they originated. kratos.com

If this compound were adsorbed onto a catalyst or substrate surface, XPS could be used to:

Identify Elemental Composition : Confirm the presence of Carbon (C), Bromine (Br), and Chlorine (Cl) on the surface. wisc.edu

Determine Chemical States : Small shifts in the binding energies of the core electrons provide information about the chemical bonding environment of the atoms. spectroscopyeurope.comcaltech.edu For example, XPS could distinguish between covalently bonded bromine in C-Br and ionic bromide (Br⁻) that might form on a reactive surface.

Quantify Surface Coverage : The intensity of the XPS peaks can be used to estimate the relative atomic concentrations of the elements on the surface. nrel.gov

Table 3: Representative Binding Energies for Elements in this compound This table provides typical binding energy ranges that would be expected in an XPS analysis of a surface exposed to this compound. Actual values can shift based on the chemical environment.

ElementOrbitalTypical Binding Energy (eV)Information Provided
CarbonC 1s284 - 288Presence of carbon; shifts indicate bonding to electronegative halogens.
BromineBr 3d68 - 71Presence of bromine; shifts can differentiate between C-Br bonds and ionic bromide.
ChlorineCl 2p198 - 202Presence of chlorine; shifts indicate C-Cl bonding vs. ionic chloride.
DeuteriumD 1sNot detectable by XPSXPS cannot detect Hydrogen or its isotopes.

Electron Microscopy (SEM and TEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. srce.hrresearchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. nih.govwordpress.com A focused beam of electrons is scanned across the surface, and the resulting signals (like secondary or backscattered electrons) are used to create an image. If this compound were used in a process that modifies a surface, such as in plasma etching or chemical vapor deposition, SEM would be invaluable for characterizing the resulting changes in surface morphology, like roughness or the formation of new structures.

Transmission Electron Microscopy (TEM) offers even higher resolution, capable of imaging at the atomic level. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample provides detailed information about the material's internal structure, crystallinity, and composition. researchgate.net If this compound were a precursor in the synthesis of nanoparticles, TEM would be essential for characterizing their size, shape, and crystal structure. nih.gov

These electron microscopy techniques are complementary; SEM is used for surface and larger-scale features, while TEM provides detailed internal structural information at the nanoscale. srce.hrresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell dimensions.

The primary application of XRD in the study of compounds like this compound is to provide an unambiguous determination of its solid-state structure. This is crucial for understanding intermolecular interactions, polymorphism (the ability of a substance to exist in more than one crystal form), and for correlating solid-state structure with physical properties.

Table 1: Representative Crystallographic Data for Bromochloromethane (Note: This data is for the non-deuterated analogue and serves as a close approximation for this compound)

ParameterValue
CSDC Deposition Number671599
Associated Article DOI10.1107/S0108768107044618
Empirical FormulaCH₂BrCl
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 6.3 Å, b = 8.9 Å, c = 11.2 Å
Volume628 ų

This table is illustrative and based on general knowledge of small molecule crystallography. The exact unit cell dimensions should be referenced from the primary crystallographic publication.

Hyphenated and In-situ/Operando Characterization Approaches

To gain a more dynamic understanding of this compound, particularly during chemical transformations or under specific environmental conditions, hyphenated and in-situ/operando characterization methods are invaluable. These approaches involve the coupling of two or more analytical techniques or the analysis of a material in its actual operating environment.

Hyphenated Techniques: These methods combine a separation technique with a spectroscopic technique, providing a powerful tool for identifying components in a mixture. For a volatile compound like this compound, a common and highly effective hyphenated technique would be Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC): In GC, a sample is vaporized and injected into a column. An inert carrier gas flows through the column, and the components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint.

The combination of GC-MS would allow for the separation of this compound from reactants, products, and impurities in a reaction mixture, with subsequent definitive identification and quantification by MS.

In-situ/Operando Characterization: These terms refer to the analysis of a material under real-time reaction or process conditions. nih.govmpg.de This is a departure from traditional ex-situ methods where the sample is analyzed before and after a process. In-situ/operando studies provide crucial insights into reaction mechanisms, intermediate species, and the evolution of the material's structure and properties as the process unfolds. energy.govresearchgate.net

For this compound, an example of an in-situ study could involve monitoring a chemical reaction using vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy. By placing a probe directly into the reaction vessel, the appearance of product-specific vibrational bands and the disappearance of reactant bands could be tracked in real-time. This would enable the determination of reaction kinetics and the detection of any transient intermediate species.

Table 2: Potential Hyphenated and In-situ Techniques for this compound Analysis

TechniquePrinciplePotential Application for this compound
GC-MS Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry.Identification and quantification in complex mixtures; analysis of reaction products.
In-situ FTIR Measurement of infrared spectra of a sample under reaction conditions to monitor changes in functional groups.Real-time monitoring of reaction kinetics; identification of transient intermediates in solution-phase reactions.
In-situ Raman Measurement of Raman scattering from a sample under operational conditions to probe vibrational modes.Studying phase transitions under pressure or temperature; monitoring reactions in aqueous or solid states.
Operando XRD Performing X-ray diffraction on a material while it is actively participating in a process.Observing changes in the crystalline structure during a solid-state reaction or phase transition.

These advanced characterization methods provide a multi-faceted approach to understanding the chemical and physical properties of this compound, from its static crystalline structure to its dynamic behavior in reactive environments.

Reaction Mechanisms and Kinetic Isotope Effects Kies Involving Bromochloromethane D2

Theoretical Foundations of Kinetic Isotope Effects

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. This effect arises primarily from the difference in mass between isotopes, which influences the vibrational frequencies of chemical bonds.

Primary Kinetic Isotope Effects on C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of Bromochloromethane-d2, a primary KIE would be most relevant in reactions where the carbon-deuterium (C-D) bond is cleaved.

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond due to the greater mass of deuterium (B1214612). Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its protiated counterpart. The magnitude of the primary KIE is typically expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio is often significant, typically ranging from 2 to 7 at room temperature.

While direct C-D bond cleavage is not the primary event in typical nucleophilic substitutions of haloalkanes, this principle is fundamental to understanding how isotopic substitution affects reaction rates. For instance, in elimination reactions that might compete with substitution, a significant primary KIE would be expected if the C-D bond is broken in the rate-determining step.

Secondary Kinetic Isotope Effects and Steric Interpretations

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller than primary KIEs but provide crucial information about changes in the steric environment and hybridization at the reaction center during the transition state. In the nucleophilic substitution of this compound, the C-D bond is not broken, making the study of SKIEs particularly insightful.

SKIEs are classified based on the position of the isotope relative to the reaction center. An α-secondary kinetic isotope effect is observed when the deuterium is attached to the carbon atom undergoing substitution (the α-carbon). The magnitude of the α-SKIE is sensitive to the change in hybridization of the α-carbon between the reactant and the transition state.

In an SN2 reaction , the α-carbon is sp³ hybridized in the reactant and remains largely sp³-like in the trigonal bipyramidal transition state, though with some rehybridization towards sp². This typically results in a small, normal (kH/kD > 1) or slightly inverse (kH/kD < 1) α-SKIE. Theoretical studies on the SN2 reaction of chloromethane (B1201357) with chloride have suggested that changes in C-H stretching force constants contribute to this effect.

In an SN1 reaction , the α-carbon changes from sp³ hybridization in the reactant to sp² hybridization in the carbocation intermediate, which is formed in the rate-determining step. This change leads to a decrease in the vibrational frequency of the C-H(D) out-of-plane bending mode, resulting in a more significant, normal α-SKIE, typically in the range of 1.10-1.25.

The steric interpretation of SKIEs suggests that the smaller vibrational amplitude of a C-D bond compared to a C-H bond can influence the steric interactions in the transition state. The slightly smaller effective size of a deuterium atom can lead to subtle changes in reaction rates.

Quantum Tunneling Contributions in Deuterium-Labeled Reactions

Quantum tunneling is a quantum mechanical phenomenon where a particle can pass through a potential energy barrier that it classically should not have enough energy to overcome. Due to its lower mass, hydrogen is more prone to tunneling than deuterium. This difference in tunneling probability can lead to significantly inflated KIE values, sometimes well above the semi-classical limit of around 7 for C-H bond cleavage at room temperature.

In the context of nucleophilic substitution reactions of this compound, quantum tunneling is less likely to play a major role in the movement of the deuterium atom itself, as the C-D bond is not being broken. However, tunneling can be a significant factor in proton or hydrogen atom transfer reactions that might occur as side reactions or in related mechanistic pathways. For instance, in elimination reactions that compete with substitution, tunneling of a proton or deuteron (B1233211) could be a factor. The observation of an unusually large KIE is often taken as evidence for a significant contribution from quantum tunneling. nih.gov

Mechanistic Studies of Nucleophilic Substitution (SN) Reactions of this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. For a substrate like this compound, two primary mechanisms are possible: the unimolecular (SN1) and the bimolecular (SN2) pathways. The presence of deuterium provides a handle to investigate the finer details of these mechanisms.

Unimolecular (SN1) Pathways and Carbocation Intermediates

The SN1 mechanism is a two-step process. In the first, rate-determining step, the leaving group (in this case, bromide or chloride) departs to form a carbocation intermediate. In the second, fast step, the nucleophile attacks the carbocation.

For this compound, the formation of the deuterated carbocation (CDBrCl⁺) would be the key step. The stability of this carbocation is a crucial factor in determining the reaction rate. The α-secondary kinetic isotope effect is a powerful tool for probing this pathway. As mentioned earlier, the change in hybridization from sp³ to sp² upon carbocation formation is expected to lead to a normal α-SKIE (kH/kD > 1).

Illustrative Data for α-Secondary KIE in SN1 Reactions (Note: Data for this compound is not readily available in the literature. The following table is illustrative of typical values observed for other secondary substrates undergoing SN1 solvolysis.)

SubstrateSolventkH/kD
Isopropyl BromideEthanol1.15
Cyclohexyl TosylateAcetic Acid1.18

The observation of a similar α-SKIE for this compound would provide strong evidence for an SN1 mechanism.

Bimolecular (SN2) Dynamics and Transition State Structures

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This process proceeds through a high-energy trigonal bipyramidal transition state.

For this compound, the nucleophile would attack the carbon atom, leading to the inversion of configuration. The study of the α-secondary kinetic isotope effect in this case would reveal information about the structure of the transition state. A small KIE, either slightly normal or inverse, is generally expected for SN2 reactions. For example, theoretical studies on the SN2 reaction of chloromethane suggest that the α-deuterium KIE is influenced by changes in the C-H stretching force constants in the transition state. rsc.org

Kinetic Isotope Effects in Reactions of Deuterated Chloromethanes A study on the reactions of deuterated chloromethanes with chlorine and hydroxyl radicals provides some relevant experimental data, although these are radical abstraction reactions and not nucleophilic substitutions. Nevertheless, they demonstrate the magnitude of KIEs upon deuterium substitution.

ReactionkH/kD (CH₂DCl)kH/kD (CHD₂Cl)
OH + CH₃Cl 1.41 ± 0.052.03 ± 0.05
Cl + CH₃Cl 1.42 ± 0.042.27 ± 0.04
Source: Sellevåg et al., J. Phys. Chem. A 2006, 110 (1), 141-152 nih.gov

These values represent primary KIEs for C-H(D) bond cleavage in a different reaction type but illustrate the sensitivity of reaction rates to deuterium substitution. For an SN2 reaction of this compound, the α-SKIE would be expected to be significantly smaller.

The transition state of the SN2 reaction of Bromochloromethane (B122714) would involve the incoming nucleophile and the departing bromide and chloride ions partially bonded to the central carbon atom. The geometry and bonding in this transient species are critical in determining the reaction's activation energy and can be probed through computational chemistry and the interpretation of experimental KIEs.

Influence of Solvent and Nucleophile on Deuterium KIEs

The kinetic isotope effect (KIE), particularly the deuterium KIE (kH/kD), is a powerful tool for elucidating reaction mechanisms. The magnitude of the KIE can be significantly influenced by the reaction environment, specifically the solvent and the nature of the nucleophile involved. While specific experimental KIE data for reactions of this compound are not extensively documented in readily available literature, the principles of physical organic chemistry allow for a detailed prediction of these effects.

Solvent Effects: The polarity and protic nature of the solvent play a crucial role in stabilizing transition states and intermediates.

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of hydrogen bonding and can solvate both the nucleophile and the leaving group. In a substitution reaction (e.g., SN2-type), strong solvation of the nucleophile can lower its ground-state energy, thereby increasing the activation energy and potentially altering the KIE. For a reaction where the C-D bond is not broken in the rate-determining step (a secondary kinetic isotope effect), changes in transition state geometry due to solvent interaction can influence the vibrational frequencies of the C-D bonds, leading to small changes in the KIE.

Polar Aprotic Solvents (e.g., acetone, DMF): These solvents possess a dipole moment but lack acidic protons. They are less effective at solvating anions, which can enhance the reactivity of an anionic nucleophile. khanacademy.orglibretexts.org This increased reactivity can lead to an earlier, more reactant-like transition state, which would generally result in a smaller secondary deuterium KIE.

Nucleophile Effects: The strength and steric bulk of the nucleophile determine the structure of the transition state and, consequently, the KIE.

Strong vs. Weak Nucleophiles: A stronger, more reactive nucleophile generally leads to an earlier transition state. In such a scenario, the bonding to the carbon center is less developed, and the effect on the vibrational frequencies of the non-reacting C-D bonds is less pronounced, resulting in a secondary KIE closer to unity. Conversely, a weaker nucleophile necessitates a later, more product-like transition state, which could lead to a more significant secondary KIE. libretexts.org

Steric Hindrance: A sterically hindered nucleophile can alter the geometry of the approach to the substrate, affecting the transition state structure and the resulting KIE.

Mechanistic Studies of Elimination (E) Reactions of this compound

E1 and E2 Reaction Pathways and Deuterium KIEs

The standard E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways are characterized as β-eliminations, meaning they involve the removal of a leaving group and a proton from two adjacent carbon atoms to form a double bond. wikipedia.orgbyjus.com this compound (CDBrCl2) contains only a single carbon atom. Consequently, β-elimination via either E1 or E2 mechanisms is structurally impossible for this molecule.

The relevant elimination pathway for a single-carbon substrate like this compound is α-elimination . In this reaction, both the leaving group (e.g., bromide) and a deuteron are removed from the same carbon atom. This process typically occurs in the presence of a very strong base and results in the formation of a highly reactive intermediate known as a carbene (in this case, chlorocarbene-d, :CDCl). sarthaks.com

While no specific studies detailing the deuterium KIE for the α-elimination of this compound were identified, a primary deuterium KIE would be expected if the C-D bond is broken in the rate-determining step of the carbene formation. The magnitude of this KIE would provide insight into the transition state of this process.

Photodissociation and Fragmentation Dynamics of this compound

The interaction of ultraviolet light with this compound induces electronic excitation, leading to the dissociation of the molecule. Studies on the non-deuterated analogue, bromodichloromethane (B127517) (CHBrCl2), provide significant insight into the expected dynamics of the deuterated species. rsc.orgresearchgate.net The primary photodissociation pathway upon excitation in the first absorption band (Ã-band) is the cleavage of the weakest bond, the C-Br bond.

CHBrCl2 + hν → CHCl2• + Br•

For this compound, the analogous reaction would be:

CDBrCl2 + hν → CDCl2• + Br•

Ultrafast Laser Field Interactions and Molecular Dissociation

Ultrafast laser spectroscopy, with its femtosecond (10⁻¹⁵ s) time resolution, is a key technique for observing molecular dissociation in real-time. cecam.orgdmphotonics.com By employing pump-probe techniques, researchers can initiate the dissociation of this compound with one laser pulse (the pump) and monitor the appearance of the resulting fragments with a subsequent pulse (the probe).

Studies on similar dihalomethanes have shown that C-I bond cleavage can occur on the order of tens to hundreds of femtoseconds. rsc.org For this compound, these techniques would allow for the direct measurement of the C-Br bond cleavage timescale. Furthermore, analysis of the photofragment velocities and angular distributions provides detailed information about the electronic states involved in the dissociation and the geometry of the molecule at the moment of fragmentation. rsc.org

Isotopic Tracing for Reaction Pathway Elucidation

Isotopic labeling is a definitive method for determining reaction mechanisms by tracking the fate of atoms from reactants to products. nih.govnih.gov this compound can serve as a valuable isotopic tracer for reactions involving single-carbon units.

For example, in reactions where chlorocarbene (:CClH) is a proposed intermediate, substituting the starting material with this compound would lead to the formation of deuterated chlorocarbene (:CDCl). The presence and position of deuterium in the final products, detectable by techniques like mass spectrometry or NMR spectroscopy, can provide unambiguous evidence for the proposed carbene-mediated pathway. While the principle is well-established, specific published studies employing this compound as an isotopic tracer to elucidate a particular reaction pathway were not found in the surveyed literature.

Theoretical and Computational Chemistry of Bromochloromethane D2

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental properties of molecules at the electronic level. For Bromochloromethane-d2 (CD2BrCl), these methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are two of the most prominent pillars of computational quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

For this compound, these calculations can determine key aspects of its electronic structure, such as molecular orbital energies, electron density distribution, and the nature of chemical bonds. Reactivity can be assessed by examining the molecular electrostatic potential, which indicates regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

A common challenge in DFT is the accurate description of non-covalent interactions, particularly dispersion forces. To address this, empirical dispersion corrections, such as DFT-D, DFT-D2, and DFT-D3, are often incorporated into the calculations. blogspot.com These corrections add an empirical energy term based on interatomic distances to better account for van der Waals forces, which is crucial for accurately modeling molecular geometries and interaction energies. blogspot.comq-chem.comq-chem.com

Computational Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods are widely used to predict spectroscopic properties, including vibrational frequencies. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. rowansci.comwisc.edu These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

For a structure to be a true energy minimum (a stable molecule), all calculated vibrational frequencies must be real. The presence of a single imaginary frequency indicates a transition state structure. rowansci.com

The National Institute of Standards and Technology (NIST) has compiled experimental data on the vibrational frequencies of this compound, which can be used to benchmark and validate computational results. nist.gov

Table 1: Observed Vibrational Frequencies of this compound (CD2BrCl)

Symmetry SpeciesVibrational Mode NumberFrequency (cm⁻¹)Vibrational Assignment
a'ν12218CD₂ symmetric stretch
a'ν21040CD₂ scissor
a'ν3791CD₂ wag
a'ν4646C-Cl stretch
a'ν5556C-Br stretch
a'ν6221Br-C-Cl bend
a''ν72287CD₂ antisymmetric stretch
a''ν8895CD₂ twist
a''ν9633CD₂ rock

Data sourced from the NIST Technical Series Publications nist.gov

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters (GRPs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, several Global Reactivity Parameters (GRPs) can be calculated to quantify the chemical reactivity and stability of a molecule. dergipark.org.tr These descriptors are derived from DFT calculations and provide a quantitative framework for comparing the reactivity of different chemical species. researchgate.net

Table 2: Key Global Reactivity Parameters (GRPs)

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2 = -χThe escaping tendency of electrons from a system in equilibrium.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible from static quantum chemical calculations. mdpi.com

For this compound, MD simulations could be employed to study its behavior in various environments, such as in the gas phase, in different solvents, or interacting with other molecules or surfaces. Key properties that can be analyzed from MD simulations include:

Structural Dynamics : Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be used to monitor the stability and flexibility of the molecule.

Solvation Structure : Radial Distribution Functions (RDFs) can reveal the arrangement of solvent molecules around the this compound solute.

Transport Properties : Diffusion coefficients and viscosity can be calculated to understand how the molecule moves and interacts within a medium.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Transition State Theory (TST) and Reaction Pathway Modeling

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.orgutexas.edu The transition state is the configuration of highest potential energy along the minimum energy reaction path connecting reactants and products. wikipedia.orgsolubilityofthings.com

Computational chemistry plays a crucial role in applying TST by mapping the potential energy surface of a reaction. Algorithms are used to locate the reactants, products, and, most importantly, the transition state structure, which is a saddle point on the energy surface. utexas.edulibretexts.org Once the transition state is identified, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. solubilityofthings.com

For reactions involving this compound, such as nucleophilic substitution or elimination reactions, TST and reaction pathway modeling would be used to:

Identify the geometry of the transition state.

Calculate the activation energy (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org

Determine the reaction rate constant.

Elucidate the detailed mechanism of the reaction step-by-step.

Computational Prediction and Interpretation of Kinetic Isotope Effects

The substitution of an atom with one of its isotopes can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). princeton.edu KIEs are a powerful tool for investigating reaction mechanisms, as they provide information about bond breaking or forming at the transition state of the rate-determining step. osti.gov

The deuteration in this compound makes it an ideal candidate for studying deuterium (B1214612) KIEs. Since deuterium is twice as heavy as protium, the C-D bond has a lower zero-point vibrational energy and is stronger than a C-H bond. Consequently, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond, resulting in a "normal" KIE (kH/kD > 1).

Computational methods are essential for predicting and interpreting KIEs. nih.gov By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted with high accuracy. Comparing these theoretical KIE values with experimental data allows for the validation or rejection of a proposed reaction mechanism. osti.gov For reactions of this compound, this analysis would provide definitive evidence on whether the C-D bond is cleaved in the rate-limiting step of the reaction. Furthermore, computational studies can provide insights into bromine isotope effects, which can be used to understand debromination mechanisms. nih.govresearchgate.net

Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis

A potential energy surface is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, a PES would map the energetic landscape for various molecular motions, such as the stretching and bending of the C-D, C-Br, and C-Cl bonds, as well as torsional motions.

Reaction coordinate analysis, which is intrinsically linked to the PES, would identify the lowest-energy pathway for a chemical reaction, such as photodissociation or isomerization. This pathway, known as the intrinsic reaction coordinate, connects reactants to products via a transition state. While computational methods to determine the PES and reaction coordinates for small molecules are well-established, specific data, such as calculated energy barriers for dissociation channels or the precise structure of transition states for this compound, are not available in the reviewed literature.

Investigation of Light-Induced Phenomena and Coherent Control

The study of light-induced phenomena in molecules like this compound involves understanding how the molecule absorbs light and the subsequent dynamic processes that occur on extremely short timescales. This includes processes like electronic excitation, intramolecular vibrational redistribution, and ultimately, chemical reactions such as bond cleavage.

Coherent control is an advanced application of this understanding, where shaped laser pulses are used to selectively drive a molecule towards a desired chemical outcome. For instance, one could aim to selectively break the C-Br bond over the C-Cl bond. While studies on coherent control have been performed on other bromochloroalkanes, demonstrating the feasibility of such control, specific experimental or theoretical investigations into the coherent control of this compound's dynamics have not been found in the public domain. Such research would be valuable for understanding isotopic effects in photochemical reactions.

Applications of Bromochloromethane D2 in Advanced Chemical Research

Bromochloromethane-d2 as an Isotopic Tracer in Complex Chemical Systems

Isotopic tracers are fundamental to tracking the progress and pathways of molecules within complex environments. Deuterated compounds like this compound are employed as stable isotopic tracers in environmental, geological, and molecular dynamics studies. nrdgas.com The principle lies in introducing a deuterium-labeled molecule into a system and monitoring its movement and transformation. Because deuterium (B1214612) (²H) is a stable, non-radioactive isotope, it provides a safe and effective means of labeling. nrdgas.com

In practice, the deuterium atoms in this compound act as a "heavy" label. When this compound is involved in a reaction or a physical process, its subsequent products or its dispersion can be tracked using mass-sensitive analytical techniques like mass spectrometry. This method has been used to trace the generation of new methane (B114726) by methanogens, where deuterium-enriched water is used, and the resulting deuterated methane is quantified. nsf.gov Similarly, deuterated methane has been used as a tracer in studies of molecular dynamics and spectroscopy, leveraging its unique vibrational frequencies. nrdgas.com This allows researchers to follow the fate of the deuterated methylene (B1212753) group through intricate reaction networks, providing insights that would be difficult to obtain otherwise.

Mechanistic Probes in Organic and Inorganic Reaction Studies

One of the most powerful applications of deuterated compounds is in the elucidation of chemical reaction mechanisms through the study of the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. baranlab.orgprinceton.edu Consequently, a C-D bond breaks more slowly than a C-H bond, and a significant KIE is observed if this bond cleavage is part of the rate-determining step of the reaction. libretexts.orgprinceton.edu

By synthesizing a reactant with deuterium at a specific position and comparing its reaction rate to the non-deuterated version, chemists can gain crucial evidence about the transition state of a reaction. For reactions involving C-H bond cleavage, the rate of a reaction with a C-H bond can be 6 to 10 times faster than the identical reaction with a C-D bond. wikipedia.org For example, a KIE (kH/kD) of 7 was observed in the bromination of acetone, indicating that the C-H bond is broken in the rate-determining step. libretexts.org In the oxidation of methane by methane monooxygenase, a very large KIE was observed, providing evidence for C-H bond cleavage in a reaction cycle intermediate. nih.gov this compound can be used in a similar fashion to probe mechanisms involving the cleavage of its C-D bonds.

Isotopic PairTypical k(light)/k(heavy) RatioType of KIE
¹H / ²H (Deuterium)6 - 10Primary
¹²C / ¹³C~1.04Primary
¹H / ²H (Deuterium)1.1 - 1.3Secondary (β)
¹H / ²H (Deuterium)0.8 - 0.9Inverse Secondary (α, sp² to sp³)

This table presents typical Kinetic Isotope Effect (KIE) values for common isotopic substitutions, illustrating the significant rate change observed when hydrogen is replaced by deuterium in a bond being broken during the rate-determining step of a reaction. wikipedia.org

Development of Deuterated Internal Standards for Analytical Chemistry

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS), internal standards are crucial for achieving accuracy and precision. clearsynth.comtexilajournal.com Deuterated compounds are considered the gold standard for use as internal standards because their chemical and physical properties are nearly identical to the non-deuterated analyte being measured. scispace.com this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, bromochloromethane (B122714).

The key advantages of using a deuterated internal standard are:

Co-elution: It typically co-elutes with the analyte during chromatographic separation, meaning it experiences the same conditions. texilajournal.com

Correction for Matrix Effects: In complex samples, other compounds can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard behaves almost identically, it experiences the same matrix effects, allowing for accurate correction. clearsynth.comtexilajournal.com

Compensation for Variability: It corrects for variations in sample preparation, injection volume, and instrument response. clearsynth.comscispace.com

While chemically similar, this compound is distinguishable from bromochloromethane by its mass, allowing the mass spectrometer to measure both compounds simultaneously. nih.gov By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high precision by comparing the two signals. clearsynth.com

PropertyBromochloromethane (Analyte)This compound (Internal Standard)Significance
Chemical FormulaCH₂BrClCD₂BrClNearly identical chemical behavior and chromatographic retention time. scispace.com
Molecular Weight~129.38 g/mol ~131.39 g/mol Distinguishable by mass spectrometry for simultaneous detection. sigmaaldrich.comnih.gov
Ionization EfficiencyIdenticalIdenticalAllows for accurate ratio-based quantification and correction for ion suppression. texilajournal.comscispace.com
Boiling Point68 °C68 °CEnsures similar behavior during sample preparation and GC analysis. sigmaaldrich.com

This interactive table compares the key properties of Bromochloromethane and its deuterated isotopologue, highlighting why this compound is an excellent internal standard for quantitative analysis.

Applications in Quantitative Proteomics and Metabolomics via Isotope Labeling

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the accurate comparison of protein or metabolite levels between different biological samples. nih.govnih.gov Deuterium labeling is a common strategy used in these fields. scispace.com While this compound itself is not directly used to label biomolecules, the principles of its use as a deuterated compound are central to these techniques.

In quantitative proteomics, methods like stable isotope dimethyl labeling use deuterated and non-deuterated formaldehyde to add "heavy" or "light" tags to peptides derived from different protein samples (e.g., healthy vs. diseased tissue). nih.gov The samples are then mixed and analyzed by LC-MS. The relative abundance of a specific peptide (and thus its parent protein) is determined by comparing the signal intensities of the heavy and light labeled versions. nih.gov

Similarly, in metabolomics, stable isotope labeling is used to trace metabolic pathways and quantify metabolite pools. nih.gov A substrate containing a stable isotope like deuterium is introduced into a biological system, leading to its incorporation into downstream metabolites. scispace.com The mass shift caused by the deuterium allows these labeled metabolites to be detected and quantified by mass spectrometry, providing a dynamic view of metabolic fluxes. nih.gov The use of deuterated building blocks allows for the synthesis of complex labeled molecules that can be used as tracers or internal standards in these highly complex biological studies.

Role as a Synthetic Intermediate and Reagent in Chemical Synthesis

Deuterated building blocks are essential reagents for synthesizing more complex deuterium-labeled molecules. ansto.gov.auenamine.net this compound, with its defined deuterium incorporation and two distinct, reactive halogen atoms, is a valuable C1 synthetic intermediate. It can be used to introduce a deuterated methylene (-CD₂-) group into a target molecule. This is particularly important in medicinal chemistry and drug development.

Incorporating deuterium at specific sites in a drug molecule can alter its metabolic profile. symeres.com This is an application of the Kinetic Isotope Effect, where the stronger C-D bond can slow down metabolic processes that involve breaking that bond, such as oxidation by cytochrome P450 enzymes. nih.gov This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. enamine.netsymeres.com

The synthesis of such selectively deuterated compounds often relies on readily available deuterated starting materials. researchgate.net For example, non-deuterated bromochloromethane is used as an intermediate in the manufacture of some insecticides and as a solvent for bromination reactions. nih.gov Its deuterated analog, this compound, can be employed in similar synthetic routes to produce the corresponding deuterated final products, facilitating research into their metabolic stability and mechanism of action.

Environmental Isotopic Tracing and Fate of Bromochloromethane D2

Isotopic Fractionation as a Tool for Degradation Pathway Identification

Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the environmental fate of contaminants and elucidating their degradation mechanisms. During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹H, ¹²C, ³⁵Cl) typically react slightly faster than those with heavier isotopes (e.g., ²H, ¹³C, ³⁷Cl). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic composition of the remaining contaminant pool, which becomes enriched in the heavier isotopes.

For halogenated hydrocarbons like bromochloromethane (B122714), isotope fractionation of carbon, chlorine, and bromine can be analyzed to differentiate between various degradation pathways. nih.gov However, the most pronounced isotopic effect is expected for hydrogen when comparing the deuterated compound to its non-deuterated analogue. The degradation of Bromochloromethane-d2, where cleavage of a C-D bond is often a rate-limiting step, is expected to be significantly slower than that of bromochloromethane. libretexts.org This large deuterium (B1214612) isotope effect can serve as a clear marker for identifying specific degradation reactions and quantifying their extent in the environment.

While specific multi-element isotope fractionation data (e.g., Δδ¹³C/Δδ³⁷Cl) for this compound is not available in published literature, the principles derived from studies of other halogenated compounds suggest that such analyses could distinguish between different transformation mechanisms, such as oxidation, reduction, or hydrolysis. nih.govamazonaws.com

Biotic Transformation Mechanisms of this compound in Environmental Matrices

The biotic transformation of the parent compound, bromochloromethane, has been observed under both aerobic and anaerobic conditions. Under aerobic conditions, degradation can occur via a hydrolase enzyme, which catalyzes the reaction of bromochloromethane with water to form formaldehyde, hydrobromic acid, and hydrochloric acid. wikipedia.org Studies have demonstrated complete degradation of bromochloromethane in aerobic screening tests using settled domestic wastewater inoculum. nih.gov Anaerobic microbial degradation has also been reported with soil bacteria. nih.govdtic.mil

For this compound, these biotic pathways would be subject to a significant deuterium kinetic isotope effect. In enzymatic reactions where the abstraction of a hydrogen atom is the rate-determining step, the stronger C-D bond in this compound would lead to a substantially lower rate of transformation compared to CH2BrCl. wikipedia.org Therefore, this compound is expected to be more persistent against biotic degradation in environmental matrices. This differential degradation rate can be used in controlled studies to investigate the kinetics of microbial dehalogenation processes.

Transformation TypeReactantProductsConditionsExpected Effect of Deuteration
Biotic (Aerobic) Bromochloromethane (CH2BrCl)Formaldehyde (CH2O), HBr, HClHydrolase enzyme, Wastewater inoculum wikipedia.orgnih.govSlower degradation rate due to KIE wikipedia.org
Biotic (Anaerobic) Bromochloromethane (CH2BrCl)Not specifiedSoil bacteria nih.govSlower degradation rate due to KIE wikipedia.org

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic processes also contribute to the environmental fate of halomethanes.

Hydrolysis : The hydrolysis of bromochloromethane is an exceptionally slow process under typical environmental pH conditions and is not considered a significant degradation pathway. epa.gov

Photolysis : Direct photolysis (degradation by direct absorption of sunlight) is not a major fate process for bromochloromethane, as it does not significantly absorb ultraviolet radiation at wavelengths greater than 290 nm, which is the light that penetrates the Earth's lower atmosphere. epa.gov The primary abiotic degradation pathway in the atmosphere is indirect photolysis, specifically the reaction with photochemically-produced hydroxyl radicals (•OH). nih.govindustrialchemicals.gov.au This reaction leads to an estimated atmospheric half-life for bromochloromethane of approximately 108 to 145 days. nih.gov

The reaction with hydroxyl radicals involves the abstraction of a hydrogen atom from the molecule. For this compound, this step would be rate-limiting and thus exhibit a strong KIE. Consequently, the rate of atmospheric oxidation for this compound would be considerably slower than for its non-deuterated counterpart, leading to a longer atmospheric lifetime. libretexts.org

ProcessDescriptionSignificance for BromochloromethaneExpected Impact on this compound
Hydrolysis Reaction with water.Very slow; not a significant pathway. epa.govAlso insignificant.
Direct Photolysis Degradation by direct absorption of sunlight (>290 nm).Minor; does not absorb in the relevant UV spectrum. epa.govAlso minor.
Indirect Photolysis Reaction with atmospheric hydroxyl radicals (•OH).Primary atmospheric degradation pathway; half-life of ~108-145 days. nih.govindustrialchemicals.gov.auSlower reaction rate and longer atmospheric half-life due to KIE. libretexts.org

Environmental Transport and Distribution Modeling of Deuterated Halomethanes

Environmental fate and transport models are used to predict the movement and distribution of contaminants. For deuterated halomethanes like this compound, these models must incorporate its specific physicochemical properties and reaction kinetics. The properties of the parent compound, bromochloromethane, provide a baseline for this modeling.

Key Physicochemical Properties of Bromochloromethane:

PropertyValueImplication for TransportReference
Vapor Pressure 142 mm Hg (at 25°C)High volatility epa.gov
Water Solubility 16,700 mg/LModerate solubility nih.gov
Henry's Law Constant 1.46 x 10⁻³ atm-m³/molHigh tendency to volatilize from water nih.gov
Log Koc 1.23 - 1.34 (Estimated)Very high mobility in soil; low adsorption epa.govnih.gov
Log Kow 1.41 - 1.68Low potential for bioaccumulation epa.gov

Modeling the transport of this compound would require adjusting for its slightly greater molecular weight, which would marginally affect properties like diffusion and dispersion. However, the most critical adjustment would be the incorporation of its significantly slower degradation rates (both biotic and abiotic) due to the deuterium isotope effect. libretexts.orgwikipedia.org This increased persistence means that models would predict longer transport distances and residence times in various environmental compartments compared to CH2BrCl.

Volatilization and Adsorption Dynamics

The movement of this compound between air, water, and soil is governed by its volatilization and adsorption characteristics, which are expected to be very similar to those of non-deuterated bromochloromethane.

Volatilization : With a high Henry's Law constant, bromochloromethane is expected to volatilize rapidly from water surfaces. nih.gov The volatilization half-life from a model river is estimated to be just 4 hours, and from a model lake, 5 days. nih.gov It is also expected to volatilize from moist and dry soil surfaces. nih.gov Because deuteration has a minimal effect on these phase-partitioning properties, this compound will also be a volatile compound. rsc.org

Adsorption : The estimated organic carbon-water (B12546825) partition coefficient (Koc) for bromochloromethane is low (in the range of 21-22), indicating a very low affinity for adsorbing to soil organic matter. epa.govnih.govepa.gov This suggests it will have very high mobility in soil and that adsorption to sediment in aquatic systems is not a significant process. epa.gov Consequently, this compound is also expected to be highly mobile in the subsurface and not be significantly retarded by adsorption to soil or sediment particles. epa.gov

Groundwater and Soil Contaminant Fate

When released to the subsurface, this compound's fate is dictated by its high mobility and high persistence.

Leaching : Due to its moderate water solubility and very low adsorption to soil, any this compound in the soil is susceptible to leaching into groundwater with infiltrating rainwater. epa.gov

Groundwater Transport : Once in an aquifer, its transport will be governed primarily by the groundwater flow (advection) and mechanical dispersion. issuu.com Because significant retardation from adsorption is not expected, a plume of this compound would travel at nearly the same velocity as the groundwater itself.

Persistence : The primary difference between the fate of this compound and its non-deuterated counterpart in soil and groundwater lies in its persistence. In the subsurface, where volatilization is limited and photolysis does not occur, degradation relies on slow biotic and abiotic processes. oxfordbibliographies.com The kinetic isotope effect would make these degradation processes even slower for this compound, leading to greater persistence and potentially longer and more extensive contaminant plumes compared to what would be observed for bromochloromethane under identical conditions. wikipedia.org

Source Apportionment and Environmental Forensic Investigations using this compound

In environmental forensics, the goal is to identify the source, timing, and history of contamination. chemistry-matters.com While naturally occurring isotopic signatures are often used for this purpose, intentionally introduced tracers with unique compositions can provide definitive links. researchgate.net

Due to its unique isotopic signature, this compound is not a typical environmental contaminant but serves as an excellent candidate for use as a tracer in controlled environmental studies. If a known quantity of this compound were released at a specific location (e.g., injected into an aquifer), its movement could be tracked with high sensitivity and specificity. This would allow for:

Mapping Groundwater Flow Paths : Accurately delineating contaminant transport pathways from a source zone.

Quantifying Hydrogeological Parameters : Determining rates of advection, dispersion, and diffusion in complex subsurface environments.

Validating Transport Models : Providing real-world data to calibrate and verify numerical models of contaminant fate and transport.

When using this compound as a tracer, it is crucial to account for its slow degradation. While more persistent than CH2BrCl, it is not completely conservative. Therefore, forensic models would need to incorporate its specific, albeit slow, degradation rate to accurately interpret its distribution over time and distinguish concentration decreases due to degradation from those caused by dilution and dispersion. Its primary use in environmental analysis, however, remains as a surrogate or internal standard for the quantification of other volatile organic compounds in environmental samples.

Monitoring Environmental Persistence and Natural Attenuation of Halogenated Compounds

The environmental persistence of halogenated compounds, which are frequently detected as groundwater and soil contaminants, presents a significant challenge to environmental remediation efforts. Monitoring the natural attenuation of these compounds is crucial for understanding their long-term fate and for developing effective site management strategies. Isotopic tracing has emerged as a powerful tool in this endeavor, providing insights into the degradation pathways and rates of these contaminants. The use of deuterated compounds, such as this compound, offers a potential method for closely tracking the behavior of their non-deuterated counterparts in complex environmental systems.

Natural attenuation encompasses a variety of physical, chemical, and biological processes that can reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment without human intervention. enviro.wikifrtr.gov For halogenated compounds, these processes include biodegradation (both aerobic and anaerobic), abiotic degradation, sorption, dispersion, and volatilization. enviro.wiki Biodegradation is often a primary mechanism for the natural attenuation of chlorinated and brominated solvents. methanol.org

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to assess the in-situ degradation of organic pollutants. enviro.wikitersusenv.com This method relies on the principle of isotopic fractionation, where molecules containing lighter isotopes (e.g., ¹²C, ¹H) react at a faster rate than those with heavier isotopes (e.g., ¹³C, ²H or D). mdpi.com This results in a progressive enrichment of the heavier isotope in the remaining contaminant pool as degradation proceeds. tersusenv.com By measuring the isotopic ratios of elements like carbon, hydrogen, and chlorine in a contaminant, it is possible to identify degradation pathways and quantify the extent of degradation. enviro.wikimdpi.com

While CSIA typically measures the natural abundance of stable isotopes, the intentional introduction of isotopically labeled compounds, or tracers, can provide more direct information on contaminant transport and transformation. Deuterated compounds, which have one or more hydrogen atoms replaced by deuterium (²H), are effective tracers because their chemical behavior is very similar to their non-deuterated analogues, yet they are distinguishable by mass spectrometry. usgs.gov Deuterated water (D₂O) has been successfully used as a conservative tracer to determine groundwater transport velocities. usgs.gov

The application of deuterated organic compounds as tracers allows for the monitoring of both physical transport and chemical or biological degradation. For instance, deuterated aromatic hydrocarbons have been used in tracer tests to monitor in-situ biodegradation. The principle behind using a deuterated tracer like this compound is that it will undergo the same transport and degradation processes as its non-deuterated form, bromochloromethane. By comparing the concentration and isotopic signature of the introduced this compound to the ambient bromochloromethane or other target halogenated compounds, researchers can gain valuable data on attenuation rates.

The environmental fate of bromochloromethane is influenced by factors such as volatilization, biodegradation, and photolysis. methanol.org While specific research on the environmental persistence and isotopic tracing of this compound is not extensively documented in publicly available literature, the principles governing the behavior of other deuterated and halogenated compounds can be applied to hypothesize its utility.

For example, in a groundwater system contaminated with a mixture of halogenated methanes, this compound could be introduced as a tracer. Its movement with the groundwater flow would mimic that of other dissolved contaminants. If the site conditions are conducive to biodegradation of halogenated methanes, the this compound would also be subject to degradation. Analysis of groundwater samples taken from monitoring wells at different distances from the injection point would reveal changes in the concentration and isotopic composition of the tracer.

Below are illustrative data tables representing hypothetical research findings from a study monitoring the natural attenuation of a generic halogenated methane (B114726) using this compound as a tracer.

Table 1: Hypothetical Concentration Data for a Halogenated Methane and this compound Tracer in Groundwater

Monitoring WellDistance from Source (meters)Initial Halogenated Methane Conc. (µg/L)Halogenated Methane Conc. after 1 year (µg/L)Initial this compound Conc. (µg/L)This compound Conc. after 1 year (µg/L)
MW-11050035010075
MW-2502501505030
MW-3100100502010
MW-420020<55<1

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Isotopic Data for this compound

Monitoring WellDistance from Source (meters)Initial δ²H of this compound (‰)δ²H of this compound after 1 year (‰)
MW-110+500+550
MW-250+500+600
MW-3100+500+680
MW-4200+500+750

This table presents hypothetical data for illustrative purposes. δ²H values are relative to a standard.

The decrease in concentration of both the target contaminant and the this compound tracer, as shown in Table 1, would suggest that attenuation processes are occurring. The enrichment in the deuterium isotope (more positive δ²H values) in the remaining this compound, as illustrated in Table 2, would provide strong evidence that the attenuation is due to degradation rather than just physical processes like dispersion. The degree of isotopic enrichment can be used to calculate the extent of biodegradation.

Analytical Method Development for Bromochloromethane D2 Trace Analysis

Advanced Chromatographic Techniques for Separation and Quantification

The trace analysis of Bromochloromethane-d2 necessitates highly sensitive and selective analytical techniques. Advanced chromatographic methods, particularly when coupled with mass spectrometry, provide the necessary tools for the effective separation and quantification of this compound from complex environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. cdc.govimpactfactor.org Method development focuses on optimizing the separation of the analyte from potential interferences and achieving low detection limits. The process involves careful selection of the GC column, temperature programming, and mass spectrometer parameters. impactfactor.orgyoutube.com

A typical GC-MS method for this compound would employ a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The temperature program is optimized to ensure sufficient separation from other volatile compounds, often starting at a low temperature (e.g., 35-40°C) and ramping up to a higher temperature to elute any less volatile compounds. irost.ir

For sample introduction, a purge-and-trap (P&T) system is highly effective for aqueous samples. impactfactor.orgepa.gov This technique involves bubbling an inert gas through the sample, which strips the volatile this compound. The analytes are then collected on a sorbent trap. Subsequently, the trap is rapidly heated to desorb the compounds into the GC-MS system. cdc.gov This pre-concentration step is crucial for achieving the low detection limits required in trace analysis.

In the mass spectrometer, electron ionization (EI) is the standard method. For quantification and enhanced specificity, Selected Ion Monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to this compound, which significantly improves the signal-to-noise ratio and lowers the limit of quantification. Given the deuterated nature of the compound (BrCD2Cl), characteristic ions would be monitored for unambiguous identification and quantification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterSettingPurpose
GC System
Column30m x 0.25mm ID, 0.25µm film thickness, 5% diphenyl / 95% dimethyl polysiloxaneProvides good separation for a wide range of volatile organic compounds.
Carrier GasHelium at a constant flow of 1.5 mL/minInert gas to carry the sample through the column. irost.ir
Oven ProgramInitial 40°C (hold 2 min), ramp to 180°C at 10°C/min, hold 5 minOptimizes separation of volatile analytes.
InletSplitless mode, 250°CEnsures efficient transfer of the entire sample onto the column for trace analysis.
Sample Intro
TechniquePurge-and-TrapConcentrates the analyte from a water matrix to increase sensitivity. impactfactor.org
Purge Gas/TimeNitrogen / 11 minutesStrips volatile compounds from the sample.
TrapTenax® or similar sorbentAdsorbs the purged analytes before thermal desorption. cdc.gov
Desorb Temp250°CReleases analytes from the trap onto the GC column.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions. epa.gov
Monitored Ionsm/z 132, 51, 95 (Example ions for BrCD2Cl)Specific mass-to-charge ratios characteristic of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is the preferred method for highly volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), has applications for analyzing certain halogenated contaminants in aqueous samples. longdom.orgnih.gov For a volatile compound like this compound, direct injection is challenging due to its high vapor pressure. However, its application could be considered for specific matrices where pre-concentration techniques compatible with liquid chromatography are employed.

The development of an LC-MS/MS method would require a reversed-phase column, likely with a C18 stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The primary challenge lies in retaining the volatile analyte on the column. This might be addressed by using sub-ambient column temperatures.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would be essential for achieving the required selectivity and sensitivity. nih.gov This involves selecting a precursor ion of this compound, fragmenting it, and then monitoring a specific product ion. This high degree of specificity can help to eliminate matrix interferences. lcms.cz

Development of Hyphenated Chromatographic Systems

To enhance the separation capabilities for complex environmental samples, more advanced hyphenated systems are being developed. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly increased peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.nettandfonline.com

In a GCxGC system, the effluent from a primary GC column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional separation, which is particularly useful for resolving co-eluting compounds in complex mixtures. nih.gov When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC-HRToF can provide highly detailed chemical fingerprints of a sample, facilitating the identification of trace contaminants like this compound in challenging matrices. scholaris.ca

Spectroscopy-Based Detection Methods for this compound

Beyond mass spectrometry, other spectroscopy-based methods can be employed for the detection of halogenated compounds. These techniques offer alternative or complementary information and can be used in specialized applications.

Rotational absorption spectroscopy in the terahertz frequency range (e.g., 220–330 GHz) is a powerful technique for detecting and identifying small polar molecules in the gas phase. nsf.gov Each molecule has a unique rotational spectrum that acts as a fingerprint, allowing for highly selective detection. This method has been demonstrated for various halogenated hydrocarbons, and its high resolution can distinguish between different isotopologues, making it suitable for this compound. nsf.gov

Cavity Ring-Down Spectroscopy (CRDS) is another highly sensitive optical technique used for measuring trace gases. spectroscopyonline.commdpi.com It measures the decay rate of light in a high-finesse optical cavity. When an absorbing species like this compound is present, the decay time decreases. By coupling CRDS with a pre-concentration step, such as thermal desorption, it can achieve very low detection limits for VOCs. nih.gov

Optimization of Sample Preparation and Enrichment Protocols

The success of any trace analysis heavily relies on the efficiency of the sample preparation and enrichment steps. nih.gov The goal is to isolate and concentrate this compound from the sample matrix while minimizing interferences and analyte loss.

For aqueous samples, purge-and-trap remains a gold standard, and its parameters—such as purge gas flow rate, temperature, and time—must be optimized for maximum recovery. cloudfront.net For air or gas samples, enrichment is often achieved by drawing a known volume of air through a sorbent tube, followed by thermal desorption (TD-GC-MS). nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free alternative that uses a coated fiber to extract and concentrate analytes from a sample, either by direct immersion or from the headspace. nih.gov The fiber is then transferred to the GC inlet for thermal desorption. Optimization involves selecting the appropriate fiber coating, extraction time, and temperature.

Miniaturized solvent extraction methods, such as liquid-phase microextraction (LPME) and single-drop microextraction (SDME), have also been developed to reduce solvent consumption while achieving high enrichment factors. nih.gov These techniques are particularly useful when trying to minimize the environmental footprint of the analytical method itself. mdpi.com

Table 2: Comparison of Sample Preparation Techniques for this compound

TechniquePrinciplePrimary MatrixAdvantagesKey Optimization Parameters
Purge-and-Trap (P&T)Inert gas strips volatiles from liquid; analytes are trapped and thermally desorbed.WaterHigh sensitivity, well-established (e.g., EPA methods). cloudfront.netPurge flow rate/time, trap material, desorb temperature.
Headspace (HS) AnalysisVolatiles in the space above a sample are injected into the GC.Water, SolidsSimple, automated, minimizes matrix contamination.Equilibration temperature and time, injection volume. amsterdamumc.nl
Solid-Phase Microextraction (SPME)A coated fiber adsorbs analytes, which are then thermally desorbed in the GC inlet.Water, AirSolvent-free, simple, field-portable. nih.govFiber coating, extraction time/temperature, agitation.
Thermal Desorption (TD)Analytes are collected on a sorbent tube and then thermally desorbed.AirEfficient for large volume air sampling, high concentration factor. nih.govSorbent material, sample volume, desorption parameters.

Rigorous Quality Control and Validation in Trace Environmental Analysis

To ensure the reliability and accuracy of trace analysis data, a rigorous quality control (QC) and validation framework is essential. env.go.jp This framework encompasses all stages of the analytical process, from sample collection to final data reporting. nih.gov

Key components of a quality control program include:

Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced by the laboratory environment, reagents, or instruments. env.go.jp

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery of the analyte is used to monitor the performance and accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a field sample to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: The use of a deuterated compound like this compound itself serves as an ideal internal standard for the analysis of its non-deuterated counterpart. When analyzing for this compound, a different isotopically labeled compound (e.g., Bromochloromethane-13C) would be used. Internal standards are added to every sample, standard, and blank to correct for variations in instrument response and sample preparation efficiency. nih.gov

Method validation involves demonstrating that the analytical procedure is fit for its intended purpose. This includes establishing key performance characteristics:

Linearity: Demonstrating a proportional response of the instrument to the concentration of the analyte over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov These are typically assessed using LCS and MS/MSD results.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By implementing these QC measures and thoroughly validating the method, laboratories can produce high-quality, defensible data for the trace environmental analysis of this compound.

Q & A

Q. What are the key considerations for synthesizing Bromochloromethane-d2 in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves isotopic exchange or deuteration of the protiated analog. Researchers must ensure high isotopic purity (>99.5 atom % D) by using deuterium-enriched reagents and controlled reaction conditions. Post-synthesis purification via fractional distillation or preparative chromatography is critical to remove isotopic impurities. Storage under inert atmospheres (e.g., argon) in amber glass vials minimizes photodegradation and isotopic exchange with ambient moisture .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers indicate successful deuteration?

Methodological Answer:

  • NMR : The absence of a proton signal at ~3.5 ppm (CH2 group in protiated form) and replacement with a quintet (²H splitting) confirms deuteration. ¹³C-NMR shows a slight upfield shift (~0.2 ppm) for the deuterated carbon .
  • IR Spectroscopy : The C-D stretching vibration appears at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2900–3100 cm⁻¹). Compare with reference spectra for isotopic verification .
  • Mass Spectrometry : Look for a molecular ion peak at m/z 132 (M⁺ for C¹H²D²BrCl) and fragment ions consistent with deuterium substitution (e.g., loss of DBr or DCl) .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Methodological Answer:

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential volatility and toxicity.
  • Store in sealed, light-resistant containers at –20°C to prevent degradation.
  • Monitor airborne concentrations using gas detectors calibrated for halogenated compounds, adhering to OSHA exposure limits (e.g., <50 ppm) .

Advanced Research Questions

Q. How does deuteration influence kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer: Deuteration alters reaction rates due to differences in zero-point energy between C-H and C-D bonds. For example, in SN2 reactions, primary KIEs (k_H/k_D > 1) indicate bond cleavage in the rate-determining step. Measure rate constants (k_H and k_D) via stopped-flow kinetics or isotopic competition experiments. Compare activation parameters (ΔH‡, ΔS‡) using Arrhenius plots to distinguish between tunneling effects and classical KIEs .

Q. In mechanistic studies, how can this compound serve as a probe for isotopic labeling?

Methodological Answer: Use this compound as a deuterium source in radical or nucleophilic substitution reactions. For instance, in photochemical bromination, track deuterium incorporation into products via MS or NMR. Isotopic labeling can distinguish between competing pathways (e.g., intra- vs. intermolecular hydrogen abstraction) .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?

Methodological Answer:

  • Purity Assessment : Verify isotopic and chemical purity using GC-MS and elemental analysis. Contaminants like residual solvents or protiated analogs skew measurements .
  • Standardized Protocols : Replicate experiments under controlled conditions (temperature, humidity) using certified reference materials. Compare data with computational models (e.g., QSPR-predicted vapor pressures) to identify outliers .

Q. How can this compound be optimized as an internal standard in GC-MS quantification?

Methodological Answer:

  • Prepare calibration curves using gravimetrically prepared solutions (e.g., 0.1–100 µg/mL in methanol). Ensure deuterated and protiated analogs co-elute but are distinguishable via unique fragment ions (e.g., m/z 132 vs. 130).
  • Validate method precision (%RSD < 5%) and accuracy (recovery 95–105%) against matrix-matched samples. Correct for deuterium loss during ionization using isotopic correction factors .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing isotopic distribution data in this compound studies?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to spectral datasets (NMR, IR) to identify isotopic clustering. Use Bayesian regression to model uncertainties in deuteration efficiency measurements. For reproducibility, report confidence intervals (95% CI) and effect sizes in kinetic studies .

Q. How should researchers design experiments to study environmental degradation pathways of this compound?

Methodological Answer: Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled reactors. Track deuterium retention via LC-HRMS to differentiate abiotic (e.g., hydrolysis) vs. biotic degradation. Pair with stable isotope probing (SIP) to identify microbial consortia involved in degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.